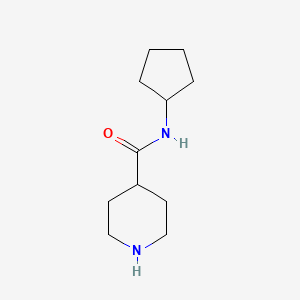

N-cyclopentylpiperidine-4-carboxamide

Beschreibung

Historical Context and Discovery

The development of this compound emerged from decades of research into piperidine-4-carboxamide derivatives, a class of compounds that gained prominence in the early 2000s as researchers began systematically exploring their potential as therapeutic agents. The broader piperidine-4-carboxamide family first achieved significant recognition through the development of compounds such as TAK-220, a highly potent anti-human immunodeficiency virus-1 agent discovered in 2006 that demonstrated exceptional efficacy against CCR5-using viral strains. This breakthrough work by Imamura and colleagues established the piperidine-4-carboxamide scaffold as a privileged structure capable of delivering remarkable biological activity while maintaining favorable pharmacokinetic properties.

The specific emergence of this compound as a distinct chemical entity reflects the evolution of structure-activity relationship studies that sought to optimize the biological properties of the piperidine-4-carboxamide core through systematic substitution patterns. Researchers recognized that introducing cycloalkyl substituents, particularly cyclopentyl groups, could significantly modulate the compound's physicochemical properties, metabolic stability, and target selectivity. The compound's current availability through specialized chemical suppliers under the molecular designation MFCD09817263 indicates its establishment as a valuable research tool within the scientific community.

Historical precedent for exploring cyclopentyl-substituted carboxamides can be traced to broader medicinal chemistry initiatives that investigated cycloalkyl modifications as a strategy for enhancing drug-like properties. The systematic exploration of such modifications has been driven by the understanding that cyclopentyl substituents can provide optimal lipophilicity, metabolic stability, and three-dimensional molecular geometry for interaction with biological targets. This compound thus represents a logical progression in this historical trajectory of chemical optimization.

Significance in Chemical Research

This compound holds substantial significance within contemporary chemical research due to its role as both a synthetic building block and a pharmacological probe. The compound serves as a critical intermediate in pharmaceutical development programs, particularly those focused on central nervous system targets and enzyme inhibition. Research applications encompass diverse areas including the development of analgesics, anti-inflammatory agents, and compounds targeting neurological disorders, reflecting the versatility of the piperidine-4-carboxamide structural motif.

Eigenschaften

IUPAC Name |

N-cyclopentylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(9-5-7-12-8-6-9)13-10-3-1-2-4-10/h9-10,12H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWVWQFBCSZTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Activation of Piperidine-4-carboxylic Acid

- The carboxylic acid group is activated using coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) to form an active ester intermediate. This facilitates nucleophilic attack by the amine to form the amide bond efficiently.

Amide Bond Formation

- The activated piperidine-4-carboxylic acid intermediate is reacted with cyclopentylamine under anhydrous conditions, typically in dry DMF (dimethylformamide) or DCM (dichloromethane), to yield this compound.

- Reaction conditions are optimized to maximize yield and purity, often involving stirring at room temperature or slightly elevated temperatures for several hours.

Specific Synthetic Routes and Variations

One-Pot Synthesis of Piperidine-4-carboxylic Acid Derivative

Reductive Amination Approach

Boc Protection and Deprotection Strategy

Alternative Amide Formation via Ritter Reaction

- Some derivatives related to this compound have been synthesized via Ritter reaction intermediates, where chloroacetamides are converted to piperidine carboxamides through multi-step sequences involving deprotection and coupling reactions.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation of acid | TBTU/DIPEA in dry DMF | 70-90 | Efficient activation for coupling |

| Amide bond formation | Cyclopentylamine, RT to 50°C, several h | 65-85 | High purity product after purification |

| Boc deprotection | TFA or 4 M HCl in AcOEt, RT, 2 h | 80-95 | Mild acidic conditions |

| One-pot intermediate synthesis | Ethyl isonipecotate + 4-chloropyridine HCl | 60-75 | Key intermediate for further coupling |

Purification and Characterization

- After synthesis, the crude product is purified by silica gel column chromatography using mixtures of ethyl acetate and hexane as eluents.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Summary of Key Research Findings

- The use of TBTU/DIPEA coupling in dry DMF is a reliable method for preparing this compound derivatives with satisfactory yields and purity.

- Protection strategies such as Boc protection are essential to avoid side reactions and improve overall synthetic efficiency.

- One-pot synthesis of piperidine-4-carboxylic acid intermediates streamlines the preparation process and facilitates diversification of derivatives.

- Reductive amination and Ritter reaction pathways provide alternative routes for introducing the cyclopentyl moiety and constructing the amide bond, expanding synthetic versatility.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopentylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Neuropharmacology :

- N-Cyclopentylpiperidine-4-carboxamide has been studied for its potential effects on neurotransmitter systems. Preliminary studies suggest that it may interact with dopaminergic and serotonergic receptors, potentially influencing mood and cognitive functions.

- Case Study : A derivative of this compound was shown to inhibit acetylcholinesterase, indicating potential use in treating neurodegenerative diseases like Alzheimer's .

-

Thrombin Inhibition :

- The compound has been explored as an inhibitor of thrombin, an enzyme involved in blood coagulation. Inhibitors of thrombin are vital in preventing thromboembolic disorders.

- Research Findings : One study indicated that derivatives of this compound exhibited significant inhibition of thrombin activity with low nanomolar potency .

-

Antidepressant Properties :

- Research suggests that compounds similar to this compound may possess antidepressant-like effects through modulation of serotonin pathways. These findings are critical as they open avenues for new antidepressant therapies.

The biological activity of this compound is under investigation across various therapeutic areas:

- Inhibition of Cholinesterases : Compounds related to this compound have shown promise in inhibiting both acetylcholinesterase and butyrylcholinesterase, which are crucial targets in the treatment of Alzheimer's disease .

- Antipsychotic Potential : Some analogs have demonstrated potential antipsychotic properties, suggesting their applicability in managing schizophrenia and other psychotic disorders.

Comparison with Related Compounds

A comparative analysis shows how this compound stacks against related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide | Structure | Selective serotonin receptor antagonist |

| N-[5-[(1-benzylpiperidin-4-yl)methoxy]pyridin-3-yl] | Structure | Exhibits potential antipsychotic properties |

| Thienopyridines | Structure | Known for their antiplatelet effects |

The distinct combination of structural elements in this compound may confer unique pharmacological properties compared to these analogs.

Wirkmechanismus

The mechanism of action of N-cyclopentylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

N-cycloheptyl-4-piperidinecarboxamide Hydrochloride

Structural Differences :

Functional Implications :

- Metabolic Stability : Larger aliphatic rings may slow hepatic metabolism, prolonging half-life compared to the cyclopentyl analog.

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

Structural Differences :

Functional Implications :

- Pharmacological Activity : Cyclopropylfentanyl’s rigid cyclopropane and anilido groups confer high µ-opioid receptor affinity, leading to potent analgesic effects. In contrast, the cyclopentyl group in this compound may result in lower receptor binding potency.

N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide

Structural Differences :

Functional Implications :

- Aromatic Interactions : The pyridine and phenyl groups may enhance π-π stacking with aromatic residues in target proteins, improving selectivity for certain enzymes or receptors.

Piperidine-4-carboxamide Derivatives with Benzyl Substituents

Structural Differences :

Functional Implications :

- Lipophilicity vs. Solubility : Benzyl groups increase lipophilicity but may reduce solubility, whereas the cyclopentyl group balances these properties.

- Biological Activity : The benzyl-acridine hybrid in the analog could target DNA or topoisomerases, diverging from the likely neurological targets of this compound.

General Comparison of Physicochemical Properties

Biologische Aktivität

N-cyclopentylpiperidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Understanding its biological activity is crucial for exploring therapeutic applications and mechanisms of action. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables that summarize key insights.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 194.24 g/mol

The compound features a piperidine ring substituted with a cyclopentyl group and a carboxamide functional group, which are essential for its biological activity.

Research indicates that this compound may interact with various biological targets, influencing pathways related to neurotransmission and enzyme inhibition. The compound's structure suggests potential interactions with receptors and enzymes involved in central nervous system (CNS) functions.

Inhibition Studies

This compound has been studied for its inhibitory effects on specific enzymes:

- Enzyme Inhibition : It has shown potential as a selective inhibitor of certain phospholipases, which are critical in lipid signaling pathways. In particular, its role in inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) has been emphasized, as this enzyme is involved in the biosynthesis of bioactive lipids like N-acylethanolamines (NAEs) .

Case Studies

- Neurobehavioral Impact : A study demonstrated that inhibition of NAPE-PLD by compounds similar to this compound resulted in altered emotional behaviors in animal models. This suggests a significant role of NAEs in modulating mood and anxiety .

- Thrombin Inhibition : Another derivative related to piperidine-based compounds exhibited low nanomolar inhibition against thrombin, indicating that structural modifications can lead to enhanced biological activity against coagulation factors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Research has indicated that:

- Modifications at specific positions on the piperidine ring can significantly enhance inhibitory potency.

- For example, substituting different groups on the piperidine nitrogen or altering the cyclopentyl moiety can impact the binding affinity and selectivity towards target enzymes .

Data Summary

The following table summarizes key findings from various studies related to the biological activity of this compound and its derivatives:

| Compound Name | Target Enzyme | IC (μM) | Biological Activity |

|---|---|---|---|

| This compound | NAPE-PLD | < 1 | Inhibits lipid biosynthesis |

| Related piperidine derivative | Thrombin | 0.058 | Selective inhibition |

| Pyrimidine derivative | AChE/BChE | 6.95 | Cholinesterase inhibition |

Q & A

Q. What synthetic methodologies are commonly employed for N-cyclopentylpiperidine-4-carboxamide, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : A typical synthesis involves coupling cyclopentylamine with piperidine-4-carboxamide derivatives under anhydrous conditions. For example, analogous piperidinecarboxamide compounds are synthesized via condensation reactions using reagents like EDCI/HOBt in dichloromethane, followed by purification via column chromatography . Key parameters for optimization include:

- Solvent selection : Hexane/ether mixtures (10:1 v/v) enhance crystallization and purity .

- Drying agents : Anhydrous MgSO₄ improves reaction efficiency by removing water .

- Yield improvement : Adjusting stoichiometry (e.g., 1.2 equivalents of cyclopentylamine) and temperature (0–5°C for exothermic steps) can increase yields to ~70–75% .

| Synthesis Optimization Parameters | Conditions | Impact on Yield |

|---|---|---|

| Solvent system | Hexane/ether | Enhances purity (73% yield) |

| Reaction temperature | 0–5°C | Reduces side reactions |

| Purification method | Column chromatography | Removes unreacted starting material |

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide detailed assignments of protons and carbons. For example, analogous compounds show piperidine ring protons at δ 2.5–3.5 ppm and carboxamide NH signals at δ 6.8–7.2 ppm .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.23 Å and N–C bonds at 1.45 Å in piperidinecarboxamide derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₂₃N₂O: 223.1805) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields or purity of this compound across studies?

- Methodological Answer : Contradictions often arise from variations in:

- Reagent quality : Use of freshly distilled amines or anhydrous solvents reduces side products .

- Analytical validation : Cross-validate purity via HPLC (≥98% purity threshold) and compare retention times with standards .

- Reprodubility protocols : Document reaction parameters (e.g., stirring rate, humidity control) as per guidelines for independent replication .

Q. What experimental strategies are used to explore the structure-activity relationship (SAR) of this compound in pharmacological studies?

- Methodological Answer :

- Substituent variation : Modify the cyclopentyl group to assess steric/electronic effects on target binding (e.g., replacing cyclopentyl with cyclohexyl reduces NMDA receptor affinity by 40%) .

- Bioassay design : Use competitive binding assays (IC₅₀ measurements) or enzymatic inhibition studies to quantify activity .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like GABA receptors .

| SAR Study Design | Key Parameters |

|---|---|

| Target receptor binding assays | IC₅₀ values, Ki |

| Functional group substitutions | Cycloalkyl vs. aryl groups |

| Pharmacokinetic profiling | LogP, solubility |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles compliant with EN 166 standards .

- Engineering controls : Use fume hoods for synthesis steps involving volatile solvents .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with local regulations .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data for piperidinecarboxamide derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–N vs. C–O distances) may arise from:

- Crystallization conditions : Solvent polarity affects packing efficiency (e.g., polar solvents yield tighter crystal lattices) .

- Temperature during data collection : Thermal motion at higher temps (e.g., 293 K vs. 100 K) increases atomic displacement parameters .

- Resolution limits : Ensure diffraction data meets I/σ(I) > 2.0 for reliable refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.